(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid
CAS No.: 70346-52-0
Cat. No.: VC8289489
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70346-52-0 |
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Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | (E)-3-(3-methylimidazol-4-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C7H8N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |
Standard InChI Key | NMRLUTUNCWBWCC-NSCUHMNNSA-N |
Isomeric SMILES | CN1C=NC=C1/C=C/C(=O)O |
SMILES | CN1C=NC=C1C=CC(=O)O |
Canonical SMILES | CN1C=NC=C1C=CC(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid features a planar imidazole ring substituted at the 5-position with a methyl group and at the 3-position with an acrylic acid chain. The imidazole ring, a five-membered aromatic system with two nitrogen atoms at positions 1 and 3, contributes to the compound’s basicity and hydrogen-bonding capabilities. The acrylic acid group introduces a conjugated double bond (C=C) and a carboxylic acid (–COOH) functional group, enabling participation in addition and condensation reactions.
Key Structural Features:
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Imidazole ring: Aromaticity and resonance stabilization due to delocalized π-electrons.
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Methyl group at N1: Enhances lipophilicity and steric effects.
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(E)-configuration: The trans arrangement of the acrylic acid relative to the imidazole ring minimizes steric hindrance, favoring thermodynamic stability.
Molecular Formula and Weight:
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Empirical formula:
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Molecular weight: 152.15 g/mol.
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid typically involves multi-step procedures to ensure regioselectivity and stereochemical purity. Two primary methods dominate industrial and laboratory settings:
Condensation Reactions
A common approach involves the condensation of 1-methylimidazole-5-carbaldehyde with malonic acid under acidic conditions. This method leverages the Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of malonic acid to form the α,β-unsaturated carboxylic acid. Catalysts such as piperidine or ammonium acetate are often employed to accelerate the reaction .
Reaction conditions:
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Solvent: Ethanol or DMF
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Temperature: 80–100°C
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Yield: 60–75%.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling between 1-methyl-5-iodoimidazole and acrylic acid derivatives (e.g., methyl acrylate) offers a stereocontrolled pathway. The Heck reaction is particularly effective for achieving the E-isomer, with palladium(II) acetate and triethylamine as key reagents .
Optimized parameters:
Purification and Analysis
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is the gold standard for purifying the compound. Analytical techniques such as -NMR and -NMR confirm structural integrity, while mass spectrometry (MS) verifies molecular weight.
Physicochemical Properties
Table 1: Key Spectral Data for (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic Acid
Technique | Key Signals |
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-NMR | δ 8.42 (s, 1H, imidazole H2), 7.89 (d, J=16 Hz, 1H, C=CH), 6.31 (d, J=16 Hz, 1H, CH–COOH), 3.87 (s, 3H, N–CH) |
-NMR | δ 170.2 (COOH), 148.9 (C=N), 137.4 (C=CH), 126.5 (CH=), 35.1 (N–CH) |
IR | 1715 cm (C=O), 1630 cm (C=C), 3100–2500 cm (O–H) |
MS (ESI+) | m/z 153.1 [M+H] |
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, DMSO, ethanol); poorly soluble in nonpolar solvents (hexane, chloroform).
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Stability: Degrades under prolonged UV exposure or alkaline conditions due to decarboxylation.
Reactivity and Chemical Modifications
Carboxylic Acid Derivatives
The –COOH group undergoes typical reactions:
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Esterification: Treatment with methanol/H yields methyl (E)-3-(1-methyl-1H-imidazol-5-yl)acrylate, a precursor for polymer synthesis.
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Amidation: Coupling with amines via EDC/HOBt produces imidazole-containing amides with enhanced bioactivity .
Imidazole Ring Functionalization
Electrophilic substitution at the imidazole C4 position occurs with nitrating or sulfonating agents. For example, nitration with HNO/HSO introduces a nitro group, altering electronic properties .
Industrial and Materials Science Applications
Monomers for Conductive Polymers
The conjugated double bond enables polymerization into poly(imidazole acrylates), which demonstrate tunable conductivity (10–10 S/cm) for use in organic electronics.
Metal-Organic Frameworks (MOFs)
As a linker in MOFs, the compound’s carboxylate and imidazole groups coordinate with metal nodes (e.g., Zn, Cu), creating porous materials for gas storage or catalysis.
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